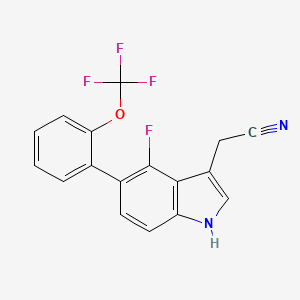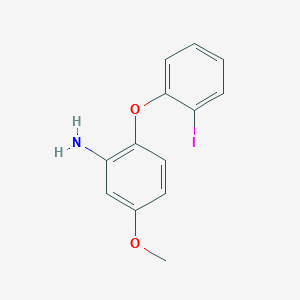
2-(2-Iodophenoxy)-5-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodophenoxy)-5-methoxyaniline is an organic compound that features an iodine atom attached to a phenoxy group, which is further connected to a methoxyaniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenoxy)-5-methoxyaniline typically involves the iodination of a phenoxy precursor followed by the introduction of a methoxyaniline group. One common method involves the reaction of 2-iodophenol with a suitable aniline derivative under controlled conditions. The reaction may require the use of catalysts such as palladium to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Iodophenoxy)-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like iodine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated compounds .
Applications De Recherche Scientifique
2-(2-Iodophenoxy)-5-methoxyaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiopharmaceutical for imaging.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-Iodophenoxy)-5-methoxyaniline involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Iodophenoxy)benzylamine: Similar structure but with a benzylamine group instead of methoxyaniline.
2-(2-Iodophenoxy)aniline: Lacks the methoxy group, making it less complex.
2-(2-Iodophenoxy)ethanol: Contains an ethanol group instead of aniline.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C13H12INO2 |
|---|---|
Poids moléculaire |
341.14 g/mol |
Nom IUPAC |
2-(2-iodophenoxy)-5-methoxyaniline |
InChI |
InChI=1S/C13H12INO2/c1-16-9-6-7-13(11(15)8-9)17-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 |
Clé InChI |
ONMXAVPAOKEALE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC2=CC=CC=C2I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



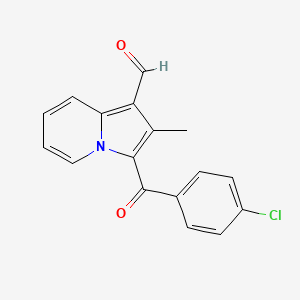
![4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15242505.png)
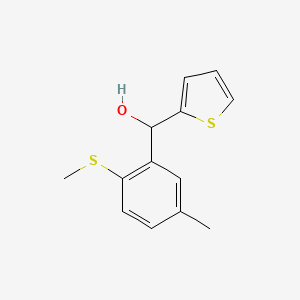

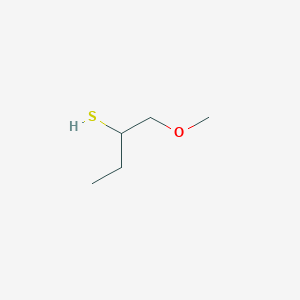
![2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
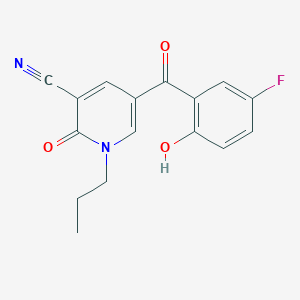


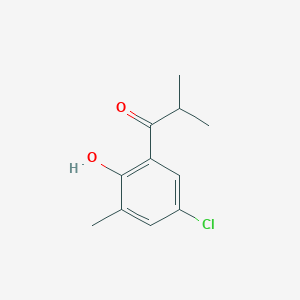
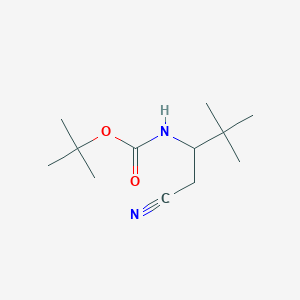
![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
